molecular formula C12H18ClNO B15274480 2-(1-Amino-2-methylpropyl)-4-chloro-3,5-dimethylphenol

2-(1-Amino-2-methylpropyl)-4-chloro-3,5-dimethylphenol

Cat. No.: B15274480
M. Wt: 227.73 g/mol
InChI Key: CZKAFXSRRCBANL-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)-4-chloro-3,5-dimethylphenol is an organic compound with a complex structure that includes an amino group, a chloro group, and two methyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)-4-chloro-3,5-dimethylphenol typically involves multiple steps. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then subjected to hydrolysis reactions to yield the final product .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to facilitate the reactions. The industrial method aims to minimize steps and reduce costs while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)-4-chloro-3,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

2-(1-Amino-2-methylpropyl)-4-chloro-3,5-dimethylphenol has several applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-Amino-2-methylpropyl)-4-chloro-3,5-dimethylphenol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-4-chloro-3,5-dimethylphenol

InChI

InChI=1S/C12H18ClNO/c1-6(2)12(14)10-8(4)11(13)7(3)5-9(10)15/h5-6,12,15H,14H2,1-4H3

InChI Key

CZKAFXSRRCBANL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C(C(C)C)N)O

Origin of Product

United States

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